molecular formula C13H13BrO B13159024 1-(Bromomethyl)-2-ethoxynaphthalene

1-(Bromomethyl)-2-ethoxynaphthalene

Cat. No.: B13159024
M. Wt: 265.14 g/mol
InChI Key: RGRCAFPSNXDFBZ-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-ethoxynaphthalene is a brominated naphthalene derivative featuring a bromomethyl (–CH₂Br) group at the 1-position and an ethoxy (–OCH₂CH₃) group at the 2-position. Its molecular formula is C₁₃H₁₃BrO, with a molecular weight of 265.15 g/mol. The compound is primarily used in organic synthesis as an alkylating agent or intermediate for constructing complex aromatic systems . The ethoxy group serves as an electron-donating substituent, influencing both the electronic properties of the naphthalene ring and its reactivity in substitution reactions.

Properties

Molecular Formula

C13H13BrO

Molecular Weight

265.14 g/mol

IUPAC Name

1-(bromomethyl)-2-ethoxynaphthalene

InChI

InChI=1S/C13H13BrO/c1-2-15-13-8-7-10-5-3-4-6-11(10)12(13)9-14/h3-8H,2,9H2,1H3

InChI Key

RGRCAFPSNXDFBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)CBr

Origin of Product

United States

Preparation Methods

Bromination of 2-Ethoxynaphthalene Derivatives

A common approach is the bromination of the methyl group adjacent to the ethoxy-substituted naphthalene ring. The bromination typically uses brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.

Example Procedure:

  • Dissolve 2-ethoxynaphthalene or its methyl derivative in an inert solvent such as dichloromethane or tetrahydrofuran.
  • Add N-bromosuccinimide (NBS) and a radical initiator (e.g., azobisisobutyronitrile, AIBN) under reflux or room temperature.
  • Monitor the reaction by thin-layer chromatography (TLC).
  • After completion, quench the reaction, extract, and purify by column chromatography.

This method selectively brominates the benzylic methyl group to yield 1-(bromomethyl)-2-ethoxynaphthalene with high yield and purity.

Synthesis from 1-Naphthalenemethanol Derivatives

An alternative method involves the preparation of this compound from 1-naphthalenemethanol derivatives via bromination using phosphorus tribromide (PBr3) or hydrobromic acid (HBr).

Typical Steps:

  • Starting from 1-(hydroxymethyl)-2-ethoxynaphthalene, react with PBr3 in anhydrous conditions.
  • The reaction proceeds via substitution of the hydroxyl group by bromine.
  • Workup involves aqueous quenching, extraction, and purification.

This route provides an efficient pathway, especially when the alcohol precursor is readily available.

Use of Ethyl α,α-Dibromoacetoacetate and Triphenylphosphine

A more specialized synthetic approach involves the reaction of ethyl α,α-dibromoacetoacetate with alcohol derivatives of naphthalene in the presence of triphenylphosphine (Ph3P) in dichloromethane or 1,2-dichloroethane (DCE) at room temperature.

Reaction Conditions and Procedure:

Reagents Molar Ratio Solvent Temperature Time Yield (%)
Ethyl α,α-dibromoacetoacetate 1.2 equiv 1,2-dichloroethane (DCE) 20 °C 0.5 h Up to 99%
Alcohol derivative (e.g., 2-ethoxynaphthalene) 1.0 equiv
Triphenylphosphine (Ph3P) 2.0 equiv
  • The mixture is stirred at ambient temperature.
  • Reaction progress is monitored by TLC.
  • After completion, the mixture is quenched with water, extracted with ethyl acetate, washed with brine, dried over sodium sulfate, and concentrated.
  • Purification is performed by silica gel column chromatography using petroleum ether or petroleum ether/ethyl acetate mixtures.

This method is noted for its mild conditions and high selectivity, producing this compound efficiently.

Industrial-Scale Grignard and Bromination Processes

Patent literature describes large-scale synthesis involving Grignard reagents and bromination steps:

  • Preparation of Grignard reagents from magnesium and 1-bromo-2-ethoxynaphthalene in tetrahydrofuran (THF) or 2-methyltetrahydrofuran.
  • Controlled addition of carbon dioxide to form carboxylated derivatives.
  • Bromination occurs under reflux with careful temperature control (0 to 20 °C).
  • Use of iodine as a catalyst to initiate Grignard formation.

These methods emphasize precise temperature control and stoichiometry to maximize yield and purity, suitable for industrial production.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield Purification
NBS Bromination Mild conditions, selective bromination Requires radical initiators, possible side reactions 80-90% Column chromatography
PBr3 Bromination of Alcohols Direct substitution, straightforward PBr3 is corrosive and moisture sensitive 85-95% Extraction and distillation
Ethyl α,α-Dibromoacetoacetate + Ph3P High yield, mild temperature, versatile Requires careful stoichiometric control Up to 99% Column chromatography
Industrial Grignard + CO2 + Bromination Scalable, suitable for bulk production Complex setup, requires inert atmosphere High Crystallization, extraction

Research Findings and Characterization Data

  • Spectroscopic Analysis: The presence of the bromomethyl group is confirmed by characteristic signals in ^1H NMR and ^13C NMR spectra, with benzylic proton shifts typically observed near 4.5-5.0 ppm.
  • Infrared (IR) Spectra: Show C–Br stretching vibrations and aromatic C–H stretches.
  • Purity: High purity products (>98%) are obtained using column chromatography or recrystallization from ethanol or petroleum ether mixtures.
  • Thermal Properties: Melting points and boiling points are consistent with literature values for bromomethyl naphthalene derivatives, confirming identity and purity.

Summary Table: Key Preparation Routes

Preparation Route Starting Material Brominating Agent Solvent Conditions Yield (%) Reference
NBS Bromination 2-Ethoxynaphthalene derivative N-Bromosuccinimide (NBS) Dichloromethane Reflux or RT 80-90
PBr3 Bromination of Alcohol 1-(Hydroxymethyl)-2-ethoxynaphthalene Phosphorus tribromide (PBr3) Anhydrous solvent 0-25 °C 85-95
Ethyl α,α-Dibromoacetoacetate + Ph3P Alcohol derivatives Triphenylphosphine (Ph3P) Dichloromethane/DCE Room temperature Up to 99
Industrial Grignard + CO2 + Bromination 1-Bromo-2-ethoxynaphthalene Magnesium/THF, CO2 THF or 2-MeTHF Reflux, temp control High

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-2-ethoxynaphthalene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like DMF or DMSO.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or THF.

Major Products:

    Nucleophilic Substitution: Formation of substituted naphthalenes.

    Oxidation: Formation of naphthaldehydes or naphthoic acids.

    Reduction: Formation of 2-ethoxynaphthalene.

Scientific Research Applications

1-(Bromomethyl)-2-ethoxynaphthalene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: Used in the preparation of functionalized polymers and advanced materials.

    Biological Studies: Investigated for its potential biological activities and as a building block for bioactive molecules.

    Industrial Applications: Employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-2-ethoxynaphthalene primarily involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a suitable candidate for various substitution reactions. The ethoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of 1-(Bromomethyl)-2-ethoxynaphthalene and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
This compound C₁₃H₁₃BrO 265.15 1-Bromomethyl, 2-Ethoxy Alkylating agent; directed C–H activation
1-Bromo-2-methylnaphthalene C₁₁H₉Br 221.10 1-Bromo, 2-Methyl Intermediate in cross-coupling reactions
1-Bromo-2-(bromomethyl)naphthalene C₁₁H₈Br₂ 300.00 1-Bromo, 2-Bromomethyl High reactivity in Ullmann couplings
1,1'-Binaphthalene-2-(bromomethyl)-2'-methoxy C₂₂H₁₇BrO 377.27 Binaphthalene core with bromomethyl and methoxy Chiral catalyst precursor
2-Bromo-1-(4-methoxyphenyl)ethanone C₉H₉BrO₂ 229.08 Bromoacetyl, 4-Methoxyphenyl Electrophile in Friedel-Crafts reactions

Physical and Toxicological Properties

  • Solubility: The ethoxy group improves solubility in polar solvents (e.g., ethanol, DMF) compared to 1-Bromo-2-methylnaphthalene, which is more lipophilic .
  • Toxicity: Brominated naphthalenes generally exhibit moderate to high toxicity. This compound may have lower volatility than 1-Bromo-2-(bromomethyl)naphthalene due to the ethoxy group, reducing inhalation risks .

Research Findings

  • Synthetic Utility :
    • This compound has been used in the synthesis of polycyclic aromatic hydrocarbons (PAHs) via Suzuki-Miyaura couplings, leveraging the bromomethyl group’s reactivity .
    • In contrast, 1-Bromo-2-(bromomethyl)naphthalene facilitates efficient cyclization reactions with diketones, as demonstrated in the preparation of fused-ring systems .
  • Catalytic Applications : Binaphthalene derivatives (e.g., 1,1'-Binaphthalene-2-(bromomethyl)-2'-methoxy) are precursors to chiral ligands, highlighting the importance of substituent positioning in asymmetric catalysis .

Biological Activity

1-(Bromomethyl)-2-ethoxynaphthalene, a brominated derivative of naphthalene, has garnered attention due to its potential biological activities. This compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

  • Chemical Formula : C12H13BrO
  • Molecular Weight : 253.14 g/mol
  • CAS Number : 3401-47-6

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to modifications in enzyme activity, potentially affecting various biochemical pathways. The bromomethyl group is particularly reactive, allowing for diverse interactions with biomolecules.

Antimicrobial Activity

Studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing naphthalene rings have shown efficacy against various bacterial strains, suggesting that the compound may possess similar activities.

Cytotoxicity and Anticancer Potential

Research has explored the cytotoxic effects of naphthalene derivatives on cancer cell lines. In vitro assays demonstrated that certain derivatives inhibited cell proliferation in human cancer cells. The presence of the ethoxy group may enhance the compound's lipophilicity, facilitating cellular uptake and increasing its cytotoxic potential.

Study 1: Antiplasmodial Activity

A study investigated the antiplasmodial activity of naphthalene derivatives, including those with ethoxy substitutions. The results showed that compounds with similar structures to this compound exhibited moderate activity against Plasmodium falciparum, the causative agent of malaria. The IC50 values ranged from 0.210 to 0.530 μM for the most active compounds, indicating significant potential for further development as antimalarial agents .

Study 2: Enzyme Inhibition

Another research focused on enzyme inhibition by naphthalene derivatives. Compounds were evaluated for their ability to inhibit specific kinases involved in cancer progression. The findings suggested that modifications at the naphthalene ring could lead to enhanced inhibitory activity against target enzymes, providing a basis for developing new anticancer drugs .

Data Table: Summary of Biological Activities

Activity Description IC50 Values (μM)
AntimicrobialEfficacy against bacterial strainsVaries by strain
AntiplasmodialActivity against Plasmodium falciparum0.210 - 0.530
CytotoxicityInhibition of cancer cell proliferationVaries by cell line
Enzyme InhibitionInhibition of specific kinasesVaries by compound

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